Fura-2 dye

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

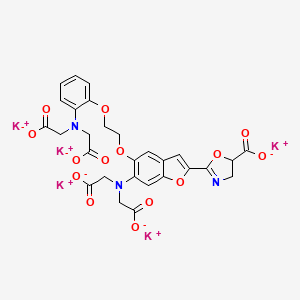

Fura-2 dye is a member of 1,3-oxazoles and an organic potassium salt. It has a role as a fluorochrome. It contains a fura-2(5-).

Applications De Recherche Scientifique

Scientific Research Applications

-

Calcium Signaling Studies

- Fura-2 has been extensively used to study calcium mobilization in various cell types, including human platelets and cancer cells. For example, research demonstrated that Fura-2 could effectively measure thrombin-stimulated calcium mobilization in human platelets, revealing insights into platelet activation mechanisms .

-

Neuroscience Research

- In neuroscience, Fura-2 has been applied to investigate calcium dynamics in neuronal cells. A study highlighted the use of a microfluidic device to enhance the loading efficiency of Fura-2 in adult brain slices, allowing researchers to assess calcium responses under hypoxic conditions . This application is crucial for understanding neuronal responses to stress and injury.

-

Drug Discovery and Pharmacology

- The dye is also pivotal in drug discovery, particularly in screening compounds that modulate calcium signaling pathways. For instance, a case study using both Fura-2 and Fluo-4 dyes demonstrated how specific inhibitors could be identified based on their effects on calcium mobilization . This dual-dye approach helps distinguish between compound effects that may be dye-specific.

- Plant Physiology

Case Study 1: Calcium Mobilization in Cancer Cells

A study investigated the effects of resveratrol on intracellular calcium levels using Fura-2 dye in human breast cancer cells (MDA-MB-231). The results indicated that high concentrations of resveratrol interfered with the expected fluorescence response from Fura-2, raising concerns about data reliability when interpreting calcium signaling under these conditions .

Case Study 2: Enhanced Loading Techniques

Research focusing on enhancing Fura-2 loading efficiency in adult brain slices revealed that traditional methods were inadequate for older tissues. By employing a novel microfluidic oxygenator, researchers achieved significantly improved loading rates of Fura-2, facilitating more accurate assessments of calcium dynamics during experimental procedures .

Table 1: Comparison of Calcium Indicator Dyes

| Calcium Indicator | Kd (μM) | Kd (mM) | K on (X10^7 M^-1s^-1) | K off (s^-1) |

|---|---|---|---|---|

| Fura-2 | 0.23 | - | 15 | 23 |

| Mag-fura-red | 17 | 2.5 | 2.1 | - |

| Fluo-4 | - | - | - | - |

This table summarizes the equilibrium affinities and binding rate constants for various calcium indicator dyes, illustrating the efficacy of Fura-2 compared to others .

Propriétés

Formule moléculaire |

C28H22K5N3O14 |

|---|---|

Poids moléculaire |

820 g/mol |

Nom IUPAC |

pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-1-benzofuran-2-yl]-4,5-dihydro-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C28H27N3O14.5K/c32-23(33)11-30(12-24(34)35)16-3-1-2-4-18(16)42-5-6-43-20-7-15-8-21(27-29-10-22(45-27)28(40)41)44-19(15)9-17(20)31(13-25(36)37)14-26(38)39;;;;;/h1-4,7-9,22H,5-6,10-14H2,(H,32,33)(H,34,35)(H,36,37)(H,38,39)(H,40,41);;;;;/q;5*+1/p-5 |

Clé InChI |

ZIBFFCSCYSYOAN-UHFFFAOYSA-I |

SMILES |

C1C(OC(=N1)C2=CC3=CC(=C(C=C3O2)N(CC(=O)[O-])CC(=O)[O-])OCCOC4=CC=CC=C4N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

SMILES canonique |

C1C(OC(=N1)C2=CC3=CC(=C(C=C3O2)N(CC(=O)[O-])CC(=O)[O-])OCCOC4=CC=CC=C4N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.